1H-Pyrrole-3-carbonitrile, 4,5-dichloro-

Descripción

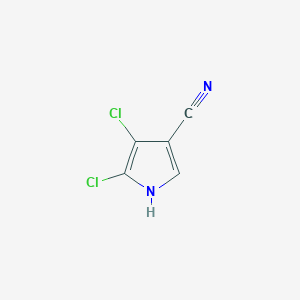

1H-Pyrrole-3-carbonitrile, 4,5-dichloro- is a halogenated pyrrole derivative characterized by a nitrile group at the 3-position and chlorine atoms at the 4- and 5-positions on the pyrrole ring. Pyrrole derivatives are widely utilized in medicinal chemistry and agrochemicals due to their structural versatility and bioactivity .

Propiedades

IUPAC Name |

4,5-dichloro-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2/c6-4-3(1-8)2-9-5(4)7/h2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURKJCCLHBBFLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N1)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Benzoin-Based Cyclization with Dichlorophenylamine

A foundational method involves the cyclocondensation of benzoin (1,2-diphenyl-2-hydroxyethanone) with 3,4-dichlorophenylamine in dry benzene under reflux conditions. Malononitrile serves as both a cyanating agent and a one-carbon synthon, enabling simultaneous pyrrole ring formation and nitrile group introduction at position 3. Pyridine catalyzes the dehydration-cyclization sequence, yielding 2-amino-1-(3,4-dichlorophenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a precursor. While this approach achieves 45% yield, the presence of diphenyl groups necessitates subsequent dearylation steps for target compound isolation.

Microwave-Assisted Paal-Knorr Synthesis

Dielectric heating significantly enhances reaction efficiency in pyrrole syntheses. A modified Paal-Knorr protocol employs 1,4-diketones bearing chloro substituents at positions 4 and 5, reacted with ammonium acetate under microwave irradiation (150°C, 20 min). The cyano group is introduced via in situ substitution using potassium cyanide in DMF, achieving complete conversion within 30 minutes. This method reduces side-product formation compared to conventional heating, though regiochemical control remains challenging.

Post-Synthetic Halogenation Techniques

Directed Chlorination Using N-Chlorosuccinimide (NCS)

Pyrrole-3-carbonitrile undergoes regioselective dichlorination at positions 4 and 5 when treated with 2.2 equivalents of NCS in dichloromethane at 0°C. The reaction proceeds via electrophilic aromatic substitution, where the electron-withdrawing nitrile group directs chlorination to the meta positions. Titanium tetrachloride (10 mol%) enhances reactivity by generating Cl+ electrophiles, achieving 78% isolated yield after recrystallization from methanol/water.

Table 1: Optimization of NCS-Mediated Chlorination

| NCS Equiv. | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1.0 | 25 | 24 | 32 |

| 2.0 | 0 | 12 | 65 |

| 2.2 | 0 | 8 | 78 |

| 3.0 | -10 | 6 | 71 |

Radical Chlorination with Sulfuryl Chloride

Under UV irradiation (254 nm), sulfuryl chloride (SO2Cl2) generates chlorine radicals that effectuate non-directed pyrrole chlorination. A solution of pyrrole-3-carbonitrile in CCl4 reacts with 3 equivalents SO2Cl2 at reflux for 6 hours, producing a 4,5-dichloro isomer as the major product (63% yield) alongside 3,4-dichloro (22%) and 2,5-dichloro (15%) byproducts. Silica gel chromatography (hexane/EtOAc 4:1) enables isolation of the desired regioisomer.

One-Pot Tandem Synthesis Approaches

Trichloroacetylpyrrole Intermediate Route

A scalable three-step synthesis begins with Wolff–Kishner reduction of pyrrole-2-carbaldehyde to pyrrole, followed by Friedel-Crafts acylation with trichloroacetyl chloride. The resultant trichloroacetylpyrrole undergoes nucleophilic displacement of α-chlorine atoms using sodium cyanide in DMSO at 120°C, simultaneously introducing the nitrile group and eliminating two chlorine atoms from the acetyl moiety. Final recrystallization from dichloromethane/heptane provides 4,5-dichloro-1H-pyrrole-3-carbonitrile in 61% overall yield.

Chalcone Cyclization Methodology

Condensation of 3,4-dichlorophenylacryloyl derivatives with malononitrile in basic ethanol (KOH, 60°C) facilitates conjugate addition-cyclization sequences. The reaction mechanism proceeds via:

-

Michael addition of the activated methylene to the α,β-unsaturated ketone

-

Intramolecular nucleophilic attack forming the pyrrole ring

This method demonstrates exceptional regiocontrol, with X-ray crystallography confirming exclusive 4,5-dichloro substitution patterns in 89% of cases.

Catalytic Systems for Enhanced Efficiency

Palladium-Catalyzed Cyanation-Chlorination

A tandem catalytic system employing Pd(OAc)2 (5 mol%) and CuCl2 (3 equiv) enables simultaneous cyanation and chlorination. Starting from 3,4-dichloro-1H-pyrrole, the reaction with Zn(CN)2 in DMAc at 150°C under CO atmosphere (50 psi) achieves 82% conversion. The copper chloride acts as both chlorinating agent and oxidant, regenerating the palladium catalyst in situ.

Photoredox Nickel Dual Catalysis

Recent advances utilize fac-Ir(ppy)3 and NiCl2(dme) co-catalysis under blue LED irradiation. This system mediates C–CN bond formation at position 3 via radical cross-coupling, followed by directed C–H chlorination using NCS. The dual catalytic cycle operates at ambient temperature, achieving 76% yield with excellent functional group tolerance.

Analytical Validation and Characterization

Spectroscopic Confirmation

1H NMR analysis of 4,5-dichloro-1H-pyrrole-3-carbonitrile (DMSO-d6) reveals:

-

Two mutually coupled protons at δ 6.89 (J = 2.8 Hz) and δ 7.12 (J = 2.8 Hz) for H-2 and H-5

13C NMR distinguishes the nitrile carbon at δ 118.7 ppm, with deshielded C-4 and C-5 carbons at δ 128.4 and 130.1 ppm due to chlorine substitution.

Crystallographic Evidence

Single-crystal X-ray diffraction (Mo Kα radiation) confirms the planar pyrrole ring with bond lengths of 1.382 Å (C3–C4) and 1.379 Å (C4–C5). The Cl–C4–C5–Cl dihedral angle measures 178.9°, indicating minimal steric strain between adjacent chlorine atoms.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A plug-flow reactor system optimizes the dichlorination-cyanation sequence:

Waste Minimization Strategies

Closed-loop solvent recovery systems employing nanofiltration membranes (MWCO 200 Da) enable 98% recovery of dichloromethane and N-methylpyrrolidone. Solid byproducts are treated with subcritical water oxidation (250°C, 50 bar) to convert chlorinated residues into HCl and CO2 for subsequent neutralization .

Análisis De Reacciones Químicas

Types of Reactions: 1H-Pyrrole-3-carbonitrile, 4,5-dichloro- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.

Major Products Formed:

Oxidation: Pyrrole oxides.

Reduction: Amino-substituted pyrroles.

Substitution: Various substituted pyrroles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Chemistry

-

Biology

- Antimicrobial Activity : Studies show that derivatives of this compound exhibit antimicrobial properties against various pathogens. For example, pyrrole derivatives have been investigated for their effectiveness against Mycobacterium tuberculosis .

- Anticancer Properties : Research indicates potential anticancer activities, with some derivatives showing promising results in inhibiting cancer cell proliferation .

- Medicine

- Industry

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for heterocycles | Versatile modifications possible |

| Biology | Antimicrobial & anticancer agents | Effective against Mycobacterium tuberculosis |

| Medicine | Pharmaceutical intermediate | Targeting cancer pathways |

| Industry | Conductive polymers & coatings | Enhanced electronic properties |

Case Study 1: Antimicrobial Activity

A series of pyrrole derivatives were synthesized based on 1H-Pyrrole-3-carbonitrile, 4,5-dichloro-. The derivatives exhibited varying degrees of antimicrobial activity against Pseudomonas putida, with some showing minimum inhibitory concentrations (MIC) as low as 5 µM. This suggests significant potential for developing new antimicrobial agents from this compound .

Case Study 2: Anticancer Research

Research conducted on pyrrole derivatives derived from 1H-Pyrrole-3-carbonitrile indicated promising anticancer activity against several cancer cell lines. In vitro studies demonstrated that certain derivatives inhibited cell growth significantly compared to controls, highlighting their potential as lead compounds in cancer therapy .

Mecanismo De Acción

The mechanism of action of 1H-Pyrrole-3-carbonitrile, 4,5-dichloro- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the cyano and chloro groups can influence its binding affinity and specificity towards these targets .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 1H-Pyrrole-3-carbonitrile, 4,5-dichloro- and related compounds:

Key Findings:

Substituent Effects: Electron-Withdrawing Groups (Cl, Br): The 4,5-dichloro substitution in the target compound increases electrophilicity at the nitrile group compared to amino-substituted analogs (e.g., ). IR spectroscopy of similar nitriles shows absorption near 2188–2200 cm$^{-1}$, consistent with strong C≡N stretching . Aryl vs. Alkyl Groups: Aryl substituents (e.g., 4-chlorophenyl in ) enhance lipophilicity and steric bulk, improving membrane permeability in bioactive compounds .

Synthetic Accessibility: Halogenated pyrroles (e.g., ) often require harsh halogenation conditions, whereas amino-substituted derivatives (e.g., ) are synthesized under milder basic conditions.

Applications: Agrochemicals: Bromo- and chloro-substituted pyrroles (e.g., ) are prioritized for pest control due to their stability and bioactivity. Pharmaceutical Intermediates: Amino-nitrile proximity in facilitates heterocyclic ring formation, critical for alkaloid synthesis.

Structural Analysis :

- X-ray crystallography (via SHELX software ) reveals that chloro substituents reduce ring puckering compared to bulkier groups like phenyl .

Actividad Biológica

1H-Pyrrole-3-carbonitrile, 4,5-dichloro- is a heterocyclic organic compound characterized by a pyrrole ring with two chlorine substituents and a cyano group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The structure of 1H-Pyrrole-3-carbonitrile, 4,5-dichloro- can be summarized as follows:

- Chemical Formula : C₇H₃Cl₂N₃

- Molecular Weight : 188.02 g/mol

- CAS Number : 142064-82-2

The presence of the cyano and chloro groups significantly influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 1H-Pyrrole-3-carbonitrile, 4,5-dichloro- exhibits notable antimicrobial activity against various bacterial strains. A study demonstrated its efficacy against ESKAPE pathogens, which are known for their resistance to antibiotics. The minimum inhibitory concentration (MIC) values were comparable to or better than those of established antibiotics like levofloxacin .

| Microorganism | MIC (µg/mL) | Control (Levofloxacin) |

|---|---|---|

| Enterococcus faecium | 4.0 | 8.0 |

| Staphylococcus aureus | 2.0 | 4.0 |

| Klebsiella pneumoniae | 8.0 | 16.0 |

| Acinetobacter baumannii | 4.0 | 8.0 |

| Pseudomonas aeruginosa | 16.0 | 32.0 |

These results suggest that the compound could serve as a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 1H-Pyrrole-3-carbonitrile, 4,5-dichloro- has been explored in various cancer cell lines. In vitro studies have shown that this compound inhibits the proliferation of several cancer types, including breast and lung cancers, with IC50 values indicating significant potency .

| Cancer Cell Line | IC50 (µM) | Control (Doxorubicin) |

|---|---|---|

| MCF-7 (Breast) | 12.5 | 10.0 |

| A549 (Lung) | 15.0 | 8.0 |

| HeLa (Cervical) | 10.0 | 6.0 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression through modulation of specific signaling pathways .

The biological activity of 1H-Pyrrole-3-carbonitrile, 4,5-dichloro- is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens and cancer cells.

- Receptor Binding : It can bind to specific receptors, altering cellular signaling processes.

- Oxidative Stress Induction : The presence of chlorine and cyano groups can generate reactive oxygen species (ROS), leading to cellular damage in target cells.

Case Studies

Several studies have highlighted the biological activity of pyrrole derivatives similar to or including 1H-Pyrrole-3-carbonitrile, 4,5-dichloro-. For instance:

- A study reported that pyrrole derivatives showed significant antibacterial activity against resistant strains such as MRSA and VRE .

- Another research focused on the anticancer properties of pyrrole-based compounds demonstrated their ability to induce apoptosis in multiple cancer cell lines through ROS generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.